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Compound of Interest

Compound Name: 5-Methoxypent-1-yne

Cat. No.: B2586468 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

chemical compound 5-Methoxypent-1-yne. The intended audience for this document includes

researchers, scientists, and professionals in the field of drug development. This guide presents

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside detailed experimental protocols for acquiring such spectra.

Summary of Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Methoxypent-1-yne.

These values are calculated based on the chemical structure and established principles of

spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for 5-Methoxypent-1-yne

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b2586468?utm_src=pdf-interest
https://www.benchchem.com/product/b2586468?utm_src=pdf-body
https://www.benchchem.com/product/b2586468?utm_src=pdf-body
https://www.benchchem.com/product/b2586468?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2586468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
Chemical Shift
(ppm)

Multiplicity Integration

H-1 ~1.9 - 2.1 Triplet 1H

H-3 ~2.2 - 2.4 Quartet 2H

H-4 ~1.7 - 1.9 Quintet 2H

H-5 ~3.4 - 3.6 Triplet 2H

-OCH₃ ~3.3 - 3.4 Singlet 3H

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for 5-Methoxypent-1-
yne

Carbon Chemical Shift (ppm)

C-1 ~68 - 70

C-2 ~82 - 84

C-3 ~15 - 17

C-4 ~28 - 30

C-5 ~70 - 72

-OCH₃ ~58 - 60

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted IR Spectroscopy Data for 5-
Methoxypent-1-yne
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Functional Group Absorption Range (cm⁻¹) Intensity

≡C-H stretch ~3300 Strong, sharp

C≡C stretch ~2120 Weak to medium

C-H stretch (alkane) ~2850-2960 Medium to strong

C-O stretch (ether) ~1075-1150 Strong

Table 4: Predicted Mass Spectrometry Data for 5-
Methoxypent-1-yne

m/z Interpretation

98 [M]⁺ (Molecular Ion)

83 [M - CH₃]⁺

67 [M - OCH₃]⁺

55 [C₄H₇]⁺

45 [CH₂OCH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-Methoxypent-1-yne (typically 5-10 mg) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard

for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.
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¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters

include a 90° pulse width, a relaxation delay of 1-5 seconds, and an appropriate number of

scans (typically 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR experiment is performed. Due to

the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans

(typically 128 or more) and a longer relaxation delay may be required.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 5-Methoxypent-1-yne, a thin film is prepared

by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The

sample is then placed in the spectrometer, and the sample spectrum is acquired. The

instrument records the interferogram, which is then Fourier transformed to produce the

infrared spectrum.

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands

corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for a volatile compound like 5-Methoxypent-1-yne. This allows

for separation from any impurities prior to mass analysis.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 5-Methoxypent-1-yne.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 5-
Methoxypent-1-yne.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Methoxypent-1-yne: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2586468#spectroscopic-data-for-5-methoxypent-1-
yne-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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